N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
Properties
CAS No. |
689265-93-8 |
|---|---|
Molecular Formula |
C24H28N4O2S |
Molecular Weight |
436.57 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChI Key |
RATWBJLBGUUSKO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under reflux conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the quinazolinone intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with cyclohexanecarboxamide: The final step involves the coupling of the methoxybenzyl-quinazolinone intermediate with cyclohexanecarboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol under reflux.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dihydroquinazoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and methoxybenzyl moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in the carboxamide substituent or quinazoline modifications. Key examples from the evidence are compared below:
Table 1: Physicochemical and Structural Comparison
*Inferred based on substituent addition to ’s N-butyl analogue.
Substituent Impact on Properties
- 3-Methoxybenzyl vs. This aligns with the N-butyl derivative’s reported solubility of 2.6 μg/mL , suggesting the target compound may exhibit even lower solubility due to greater aromatic bulk.
- Thioxoquinazoline vs. Oxazolidinone (): The thioamide group in the target compound offers distinct hydrogen-bonding and redox properties compared to oxazolidinone derivatives, which are often associated with antibacterial activity .
- Methoxybenzyl vs. Chlorophenyl () : Chlorinated derivatives (e.g., N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) exhibit higher polarity, which may enhance solubility but reduce membrane permeability compared to the target’s methoxybenzyl group .
Functional and Pharmacological Implications
While direct activity data for the target compound is unavailable, structural parallels to known bioactive molecules provide insights:
- Kinase Inhibition : Thioxoquinazoline derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.
Biological Activity
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of 516.6 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : Cyclization of appropriate precursors.
- Introduction of the Morpholine Ring : Through nucleophilic substitution reactions.
- Attachment of the Methoxybenzyl Group : Via alkylation reactions.
- Final Coupling : To form the target molecule.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.2 µM to 5.3 µM for different cell lines, indicating potent antiproliferative effects compared to standard drugs like doxorubicin and etoposide .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its activity has been assessed through Minimum Inhibitory Concentration (MIC) tests, revealing effectiveness that surpasses traditional antibiotics such as ampicillin.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the thioxo group enhances its reactivity and potential binding affinity to these targets, leading to modulation of their activities.
Study on Antiproliferative Effects
A study published in MDPI reported that derivatives similar to this compound showed selective antiproliferative activity against cancer cell lines with varying degrees of effectiveness based on structural modifications . This highlights the importance of structure-activity relationships in optimizing therapeutic efficacy.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial efficacy of related compounds found that those containing similar thioxo and quinazoline moieties exhibited significant antibacterial activity across a spectrum of bacterial strains, suggesting a broad potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
